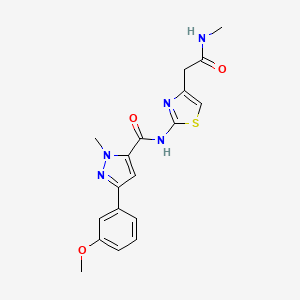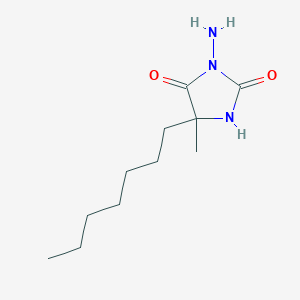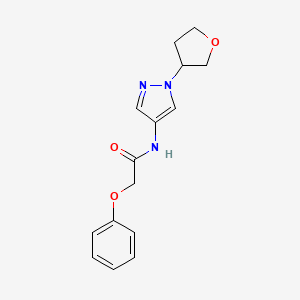![molecular formula C24H25N3O6S2 B2768692 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1223770-51-1](/img/no-structure.png)
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S2 and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution
The compound has been investigated for its potential as a polymeric photocatalyst in hydrogen evolution by water splitting. Researchers have modified 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) by introducing sulfonyl groups. The resulting A1–A2-type copolymer, specifically PBDTTS-1SO, exhibited remarkable photocatalytic activity, with an apparent quantum yield exceeding 18% at 500 nm—among the highest values reported for polymer photocatalysts .
Electrochromic Materials
The compound’s structure suggests potential as an electrochromic material. By tuning its electronic properties, it could be used in smart windows, displays, or other devices that change color in response to an applied voltage. Further research is needed to explore its electrochromic behavior .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is then coupled with an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide derivative to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,3-dihydrobenzo[b][1,4]dioxin-6-amine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Add 4-butylbenzenesulfonyl chloride (2.0 g, 8.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into a mixture of ice-water (50 mL) and sodium bicarbonate (5 g) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid (2.5 g, 85%).", "Step 2: Synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate", "a. Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.0 g, 6.5 mmol) in methanol (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Stir the reaction mixture for 2 hours at room temperature and then evaporate the solvent under reduced pressure.", "c. Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a white solid (1.5 g, 85%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate (1.0 g, 2.2 mmol) and N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate (0.5 g, 2.2 mmol) in methanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water (10 mL).", "d. Dry the solid under vacuum to obtain the final product as a white solid (1.2 g, 80%)." ] } | |
CAS-Nummer |
1223770-51-1 |
Molekularformel |
C24H25N3O6S2 |
Molekulargewicht |
515.6 |
IUPAC-Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H25N3O6S2/c1-2-3-4-16-5-8-18(9-6-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-7-10-19-20(13-17)33-12-11-32-19/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
YWSCUUNXZZXYAQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)
![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)


![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)